molecular formula C29H23Cl2N3Na2O8S2 B13767269 1,7-Naphthalenedisulfonic acid, 6-((4-cyclohexylphenyl)azo)-4-((2,5-dichlorobenzoyl)amino)-5-hydroxy-, disodium salt CAS No. 6362-46-5

1,7-Naphthalenedisulfonic acid, 6-((4-cyclohexylphenyl)azo)-4-((2,5-dichlorobenzoyl)amino)-5-hydroxy-, disodium salt

Cat. No.: B13767269
CAS No.: 6362-46-5
M. Wt: 722.5 g/mol
InChI Key: NVRHDEJQOLEKBI-UHFFFAOYSA-L
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Description

Disodium 6-[(4-cyclohexylphenyl)azo]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 6-[(4-cyclohexylphenyl)azo]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-cyclohexylphenylamine using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonic acid under alkaline conditions to form the azo compound.

    Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the disodium salt form of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Disodium 6-[(4-cyclohexylphenyl)azo]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the cleavage of the azo bond.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium dithionite or zinc in acidic conditions.

    Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Cleaved products of the azo bond.

    Reduction: Corresponding amines of the original aromatic compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Disodium 6-[(4-cyclohexylphenyl)azo]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate has several scientific research applications:

    Chemistry: Used as a pH indicator due to its color change properties in different pH environments.

    Biology: Employed in staining techniques for microscopy to highlight specific cell structures.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.

    Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which is responsible for its color properties. The azo group can undergo reversible changes in its electronic structure, leading to color changes under different conditions. In biological applications, the compound can interact with cellular components, allowing for selective staining of specific structures.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate
  • Disodium 6-[(4-methylphenyl)azo]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate

Uniqueness

Disodium 6-[(4-cyclohexylphenyl)azo]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate is unique due to the presence of the cyclohexyl group, which imparts additional steric hindrance and stability to the compound. This makes it more resistant to degradation and enhances its performance in various applications compared to similar compounds.

Properties

CAS No.

6362-46-5

Molecular Formula

C29H23Cl2N3Na2O8S2

Molecular Weight

722.5 g/mol

IUPAC Name

disodium;6-[(4-cyclohexylphenyl)diazenyl]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate

InChI

InChI=1S/C29H25Cl2N3O8S2.2Na/c30-18-8-11-22(31)20(14-18)29(36)32-23-12-13-24(43(37,38)39)21-15-25(44(40,41)42)27(28(35)26(21)23)34-33-19-9-6-17(7-10-19)16-4-2-1-3-5-16;;/h6-16,35H,1-5H2,(H,32,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2

InChI Key

NVRHDEJQOLEKBI-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)N=NC3=C(C4=C(C=CC(=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C5=C(C=CC(=C5)Cl)Cl)O.[Na+].[Na+]

Origin of Product

United States

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